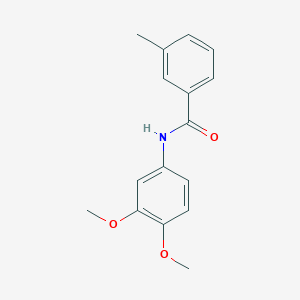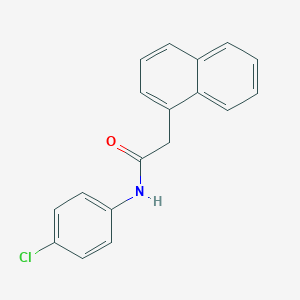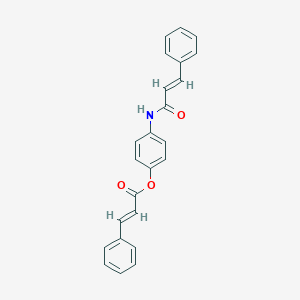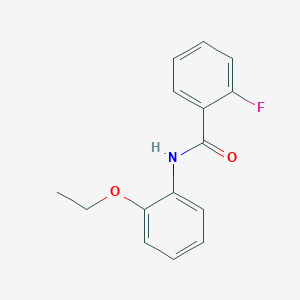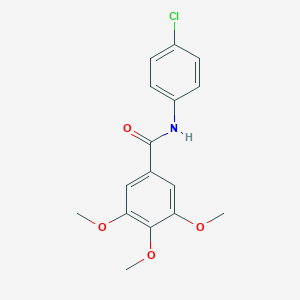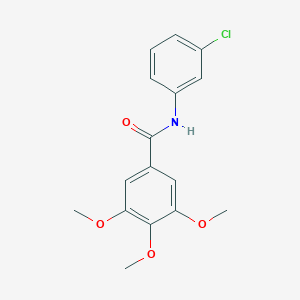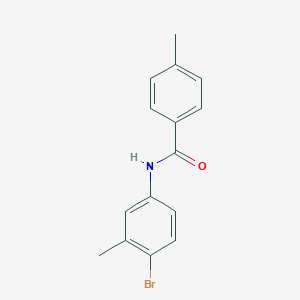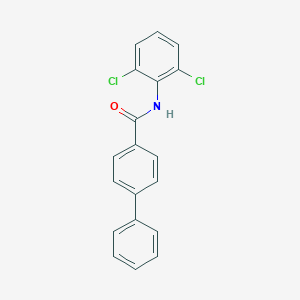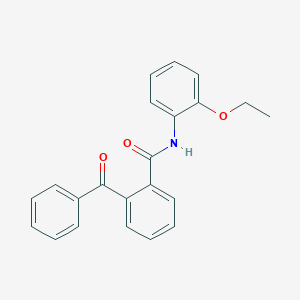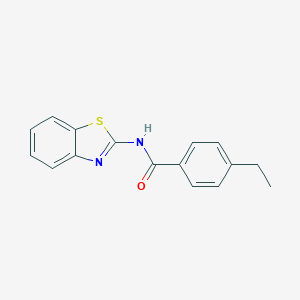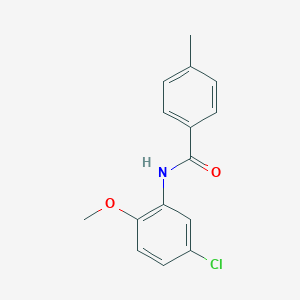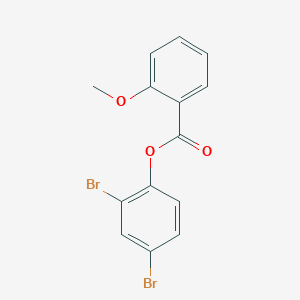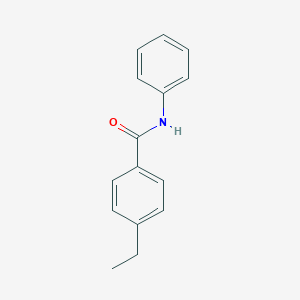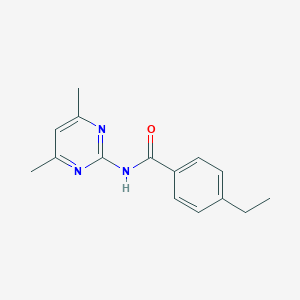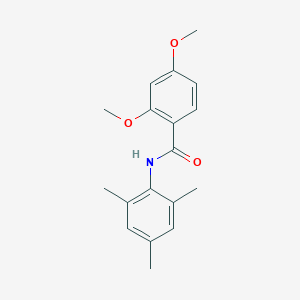
N-mesityl-2,4-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-mesityl-2,4-dimethoxybenzamide, also known as MDB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MDB is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 329.4 g/mol.
Mecanismo De Acción
The mechanism of action of N-mesityl-2,4-dimethoxybenzamide is not fully understood, but it has been proposed that N-mesityl-2,4-dimethoxybenzamide inhibits the activity of certain enzymes involved in cancer cell proliferation and survival. N-mesityl-2,4-dimethoxybenzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-mesityl-2,4-dimethoxybenzamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. N-mesityl-2,4-dimethoxybenzamide has also been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-mesityl-2,4-dimethoxybenzamide has several advantages for use in lab experiments, including its high solubility in organic solvents and its potent anticancer activity. However, N-mesityl-2,4-dimethoxybenzamide also has some limitations, including its relatively high cost and the need for specialized equipment and expertise for its synthesis.
Direcciones Futuras
There are several potential future directions for research on N-mesityl-2,4-dimethoxybenzamide, including the development of new synthetic methods for its production, the investigation of its mechanism of action, and the exploration of its potential applications in other fields, such as materials science and organic synthesis. Additionally, further studies are needed to determine the safety and efficacy of N-mesityl-2,4-dimethoxybenzamide in vivo and its potential for use in clinical applications.
Métodos De Síntesis
N-mesityl-2,4-dimethoxybenzamide can be synthesized through a multistep process starting from 2,4-dimethoxybenzaldehyde and mesityl oxide. The first step involves the formation of 2,4-dimethoxybenzylidene acetone, which is then reacted with mesitylene in the presence of a base to form N-mesityl-2,4-dimethoxybenzamide.
Aplicaciones Científicas De Investigación
N-mesityl-2,4-dimethoxybenzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, N-mesityl-2,4-dimethoxybenzamide has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. N-mesityl-2,4-dimethoxybenzamide has also been shown to have antimicrobial and antifungal properties.
Propiedades
Fórmula molecular |
C18H21NO3 |
|---|---|
Peso molecular |
299.4 g/mol |
Nombre IUPAC |
2,4-dimethoxy-N-(2,4,6-trimethylphenyl)benzamide |
InChI |
InChI=1S/C18H21NO3/c1-11-8-12(2)17(13(3)9-11)19-18(20)15-7-6-14(21-4)10-16(15)22-5/h6-10H,1-5H3,(H,19,20) |
Clave InChI |
ZKBXOPSHPHMPLT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=C(C=C(C=C2)OC)OC)C |
SMILES canónico |
CC1=CC(=C(C(=C1)C)NC(=O)C2=C(C=C(C=C2)OC)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



